Product packaging for Heptylmagnesium Bromide(Cat. No.:CAS No. 13125-66-1)

Heptylmagnesium Bromide

Cat. No.: B081298
CAS No.: 13125-66-1
M. Wt: 203.40 g/mol
InChI Key: GRYDGXUVWLGHPL-UHFFFAOYSA-M
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Description

Historical Context and Significance of Grignard Reagents

The discovery of organomagnesium halides by French chemist François Auguste Victor Grignard in 1900 marked a pivotal moment in organic synthesis. thermofisher.comacs.orgwikipedia.org This breakthrough, for which Grignard was awarded the Nobel Prize in Chemistry in 1912, provided a relatively straightforward method for forming carbon-carbon bonds, a previously challenging task. numberanalytics.comacs.orgwikipedia.org The significance of Grignard's work lies in the reagent's ability to act as a potent nucleophile, readily attacking electrophilic centers and enabling the construction of the carbon skeletons of a vast array of organic compounds. numberanalytics.comarabjchem.org Prior to this discovery, the options for creating such bonds were limited and often inefficient. numberanalytics.com The ease of their preparation and their wide applicability quickly established Grignard reagents as indispensable tools in both academic research and industrial processes. acs.orgarabjchem.org

Heptylmagnesium Bromide as a Representative Alkyl Grignard Reagent

This compound, with the chemical formula C₇H₁₅MgBr, is a classic example of a straight-chain alkyl Grignard reagent. multichemexports.comaskfilo.com It is derived from the reaction of 1-bromoheptane (B155011) with magnesium metal. askfilo.com As a representative of its class, this compound embodies the key characteristics of a Grignard reagent: a highly polarized carbon-magnesium bond that imparts a significant negative charge on the carbon atom, making it a strong nucleophile and a strong base. wikipedia.orgpressbooks.pub This nucleophilic character is the foundation of its utility in synthetic chemistry. numberanalytics.com

Fundamental Principles of Carbon-Carbon Bond Formation via Grignard Chemistry

The formation of a new carbon-carbon bond is the hallmark of Grignard chemistry. numberanalytics.combyjus.com This process is fundamentally an acid-base reaction in the broadest sense, where the nucleophilic carbon of the Grignard reagent attacks an electrophilic carbon atom in another molecule. pressbooks.pub The carbon-magnesium bond is highly polar, with the carbon atom bearing a partial negative charge (δ-) and the magnesium atom a partial positive charge (δ+). numberanalytics.comwikipedia.org This polarization makes the alkyl or aryl group of the Grignard reagent a potent nucleophile. numberanalytics.com

The most common application of this principle is the reaction of a Grignard reagent with a carbonyl compound, such as an aldehyde or a ketone. thermofisher.comchemistrysteps.com The nucleophilic carbon of the Grignard reagent adds to the electrophilic carbonyl carbon, breaking the carbon-oxygen pi bond and forming a new carbon-carbon single bond. pressbooks.pubchemistrysteps.com This initial addition product is a magnesium alkoxide, which upon subsequent acidic workup, is protonated to yield an alcohol. pressbooks.pubchemistrysteps.com This two-step process—nucleophilic addition followed by protonation—is a versatile and widely used method for the synthesis of primary, secondary, and tertiary alcohols. mt.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15BrMg B081298 Heptylmagnesium Bromide CAS No. 13125-66-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

magnesium;heptane;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15.BrH.Mg/c1-3-5-7-6-4-2;;/h1,3-7H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYDGXUVWLGHPL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[CH2-].[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BrMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448051
Record name Magnesium bromide heptan-1-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13125-66-1
Record name Magnesium bromide heptan-1-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies and Precursor Chemistry of Heptylmagnesium Bromide

Conventional Preparation of Heptylmagnesium Bromide

The most common method for synthesizing this compound is through the direct reaction of an alkyl halide with magnesium metal. wikipedia.org This process, a classic example of a Grignard reaction, is highly effective but requires stringent control over the reaction environment. researchgate.net

Reaction of 1-Bromoheptane (B155011) with Magnesium Metal

The primary precursor for forming this compound is 1-bromoheptane. askfilo.comchemicalbook.com This straight-chain alkyl bromide serves as an intermediate in the synthesis of various specialty organic compounds and is the key raw material for preparing the corresponding Grignard reagent. multichemexports.com The reaction involves treating 1-bromoheptane with magnesium metal, which leads to the formation of this compound. askfilo.com This organometallic compound is a potent nucleophile and a strong base, making it a versatile tool in carbon-carbon bond formation. researchgate.net

CH₃(CH₂)₅CH₂Br + Mg → CH₃(CH₂)₅CH₂MgBr askfilo.com

This reaction is typically exothermic, and once initiated, it may proceed vigorously. researchgate.net

Initiation and Activation of Magnesium

A common challenge in Grignard reagent synthesis is the initiation of the reaction. stackexchange.com Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting with the alkyl halide. byjus.comstackexchange.com Several methods have been developed to overcome this inert layer and activate the magnesium surface.

A small amount of iodine is frequently used as an activating agent. stackexchange.comcerritos.edu The iodine serves a dual purpose:

Activation: It is thought that iodine reacts with the magnesium surface, disrupting the oxide layer and exposing fresh, reactive metal. acs.org Flame-drying the apparatus with both iodine and magnesium present can sublime the iodine onto a larger surface of the magnesium, significantly shortening the reaction's incubation time. acs.org

Indicator: The characteristic purple color of iodine disappears as the reaction initiates, providing a visual cue that the Grignard formation has begun. mnstate.edu

Besides iodine, other chemical and mechanical methods can be employed to activate the magnesium. stackexchange.com These include the addition of small amounts of methyl iodide or 1,2-dibromoethane. cerritos.edujove.com Mechanical methods like crushing the magnesium pieces in situ or using ultrasound can also be effective. wikipedia.orgstackexchange.com

A particularly effective method involves the use of "Rieke magnesium," a highly reactive form of magnesium powder. organic-chemistry.orgrsc.org Rieke magnesium is prepared by reducing an anhydrous magnesium salt, such as magnesium chloride, with an alkali metal like potassium. wikipedia.orgrsc.org This activated magnesium can react with organic halides at much lower temperatures, which is beneficial for preparing functionalized Grignard reagents that might be unstable at higher temperatures. organic-chemistry.org

Magnesium Transfer Reactions (Halogen-Magnesium Exchange)

An alternative to the direct reaction of an alkyl halide with magnesium metal is the halogen-magnesium exchange reaction. harvard.edu This method involves the reaction of an organic halide with a pre-formed Grignard reagent, such as isopropylmagnesium chloride (iPrMgCl). harvard.edu The reaction is an equilibrium process where the more stable Grignard reagent is favored.

For instance:

R-X + iPrMgCl ⇌ R-MgCl + iPr-X

This technique is particularly useful for preparing highly functionalized Grignard reagents that may not be accessible through the conventional method due to the presence of reactive functional groups. researchgate.netclockss.org The use of reagents like iPrMgCl in conjunction with lithium chloride (LiCl) has been shown to facilitate the bromine-magnesium exchange under mild conditions, even with less activated organic bromides. researchgate.netclockss.org The reaction rates are influenced by factors such as electron-withdrawing or -donating groups on the organic halide and the solvent used, with THF being a common choice. harvard.edu

Synthesis MethodDescriptionAdvantages
Conventional Preparation Direct reaction of 1-bromoheptane with magnesium metal in an ethereal solvent. wikipedia.orgA well-established and widely used method for simple alkyl Grignard reagents.
Halogen-Magnesium Exchange Reaction of an organic halide with a pre-formed Grignard reagent (e.g., iPrMgCl) to exchange the halogen for magnesium. harvard.eduAllows for the preparation of highly functionalized Grignard reagents under milder conditions and tolerates a broader range of functional groups. researchgate.netclockss.org

Considerations for Reproducible Synthesis in Research Settings

The synthesis of Grignard reagents, including this compound, is notoriously sensitive to a variety of experimental parameters, which can lead to significant variability in yield and purity. Achieving reproducible results in a research setting requires meticulous control over these factors. The literature highlights a consensus on several key areas that demand attention: the quality of reagents and solvents, the activation of the magnesium metal, control of reaction temperature, and the method of initiation. nih.govresearchgate.net

A significant challenge in Grignard reagent formation is the induction period—the delay before the reaction begins. wikipedia.org This period can be unpredictable, and if the organic halide is added too quickly before initiation, it can accumulate. acs.org Once the reaction does start, the highly exothermic nature of the formation can lead to a dangerous, uncontrolled temperature spike. mt.com Therefore, ensuring a consistent and controlled initiation is paramount for reproducibility.

Reagent and System Purity

The single most critical factor for a successful and reproducible Grignard synthesis is the rigorous exclusion of water. informit.orgebsco.com Grignard reagents are potent bases and will react readily with protic sources, particularly moisture, which destroys the reagent and reduces the yield. ebsco.comrsc.org All glassware must be thoroughly dried, typically by oven-drying, and the reaction should be conducted under an inert atmosphere, such as dry nitrogen or argon, to prevent atmospheric moisture from contaminating the system. ebsco.commdma.ch

The purity of the starting materials is also crucial.

Magnesium: The magnesium metal is invariably coated with a layer of magnesium oxide (MgO), which is unreactive and passivates the surface, preventing it from reacting with the alkyl halide. wikipedia.orgbyjus.com

1-Bromobutane (Heptyl Bromide Precursor): The purity of the alkyl halide is important. The presence of impurities can interfere with the reaction.

Solvent: The solvent, typically an ether like diethyl ether or tetrahydrofuran (B95107) (THF), must be anhydrous. wikipedia.orgbyjus.com These solvents are essential as they coordinate with the magnesium center, stabilizing the Grignard reagent. wikipedia.orgebsco.com The presence of water in the solvent not only consumes the reagent but can also inhibit its formation. acs.org In situ infrared (FTIR) spectroscopy can be used to quantify the amount of water present in THF to ensure it is sufficiently dry for the reaction. acs.org

Magnesium Activation

To overcome the passivating magnesium oxide layer and ensure a consistent start to the reaction, several activation methods are employed in research settings. The goal is to expose a fresh, reactive magnesium surface. byjus.com

Mechanical Methods: Physically crushing the magnesium turnings in the flask with a glass rod just before adding the solvent can break the oxide layer. wikipedia.org

Chemical Activation: The use of activating agents is common. A small crystal of iodine is a traditional method; it reacts with the magnesium surface. informit.org Other activators include 1,2-dibromoethane, whose action can be visually monitored by the formation of ethylene (B1197577) gas bubbles. wikipedia.org For more stubborn reactions, chemical activators like diisobutylaluminum hydride (DIBAH) have been shown to be effective, allowing for reliable initiation even at low temperatures. researchgate.net

Solvent and Temperature Effects

The choice of solvent and the control of temperature significantly influence the formation of this compound. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are standard choices because they effectively solvate and stabilize the "R-Mg-X" complex. byjus.comnumberanalytics.com THF is often preferred due to its higher boiling point compared to diethyl ether. numberanalytics.com

The reaction is highly exothermic. mt.com While some initial warming may occasionally be used to start the reaction, external heating is generally discouraged once the reaction has begun. rsc.org The heat generated by the reaction itself is often sufficient to maintain reflux in the solvent. rsc.org Poor temperature control can lead to an increase in side reactions, most notably Wurtz coupling, where the Grignard reagent reacts with unreacted alkyl halide to form an alkane dimer (in this case, tetradecane). rsc.orgresearchgate.net

ParameterConditionImpact on ReproducibilitySupporting Evidence
MoisturePresent in glassware or solventLowers yield by protonolysis of the Grignard reagent. Can inhibit initiation.Grignard reagents react vigorously with water. ebsco.com
Magnesium SurfacePassivated (MgO layer)Inconsistent and prolonged induction period. Reaction may fail to start.The MgO layer inhibits the reaction with the organic halide. wikipedia.orgbyjus.com
TemperaturePoorly controlled/runaway exothermIncreased rate of side reactions (e.g., Wurtz coupling). rsc.orgresearchgate.netThe formation is strongly exothermic. rsc.org
SolventUsing non-ethereal or wet solventsReagent instability and decomposition. THF and diethyl ether are required for stabilization. wikipedia.orgEthers stabilize the organomagnesium compound. wikipedia.org

Initiation and Monitoring

Reproducibility is greatly enhanced by standardizing the initiation procedure. A common practice involves adding a small portion of the 1-bromoheptane to the activated magnesium in solvent. acs.orgmt.com The reaction's start is confirmed by observing a gentle reflux or a temperature increase before the remaining halide is added slowly and controllably. mt.com

Modern process analytical technology (PAT) offers advanced methods for ensuring reproducibility.

In-situ FTIR Spectroscopy: This technique allows for real-time monitoring of the reaction. It can track the consumption of the 1-bromoheptane and the appearance of the this compound peak. acs.orgmt.com This data provides definitive confirmation of initiation, allowing for the safe, controlled addition of the remaining halide and preventing its dangerous accumulation. acs.org

Online NMR Spectroscopy: For even greater control, automated systems using online NMR have been developed. nih.govbam.de This method provides continuous spectra during the reaction, allowing for real-time adjustments to parameters like temperature or addition rate to optimize the synthesis and ensure consistency between batches. nih.govresearchgate.netdntb.gov.ua

Monitoring TechniqueKey Advantage for ReproducibilityExample Finding
Visual (reflux/exotherm)Simple, requires no special equipment.Detection of the exotherm can be difficult under reflux conditions, leading to uncertainty. mt.com
In-situ FTIRProvides definitive confirmation of initiation by tracking reactant and product concentrations.Allows for safe scale-up by ensuring initiation has occurred before adding the bulk of the halide. acs.org
Online NMRAllows for dynamic, automated control and optimization of reaction conditions in real-time.Demonstrated to standardize Grignard reactions by enabling feedback-controlled adjustments. nih.govresearchgate.net

By carefully controlling these variables—ensuring an anhydrous system, activating the magnesium, managing the temperature, and using a consistent initiation protocol, potentially aided by modern analytical techniques—researchers can significantly improve the reproducibility of this compound synthesis.

Reactivity and Reaction Pathways of Heptylmagnesium Bromide

Fundamental Nucleophilic Character and Addition Reactions

The primary reactivity of heptylmagnesium bromide stems from the nucleophilic nature of the heptyl anion. numberanalytics.comyoutube.com This allows it to readily attack electrophilic centers, most notably the carbon atom of carbonyl groups. youtube.comlibretexts.org These nucleophilic addition reactions are fundamental to the synthetic utility of Grignard reagents, providing routes to a wide array of functional groups. lookchem.comchemie-brunschwig.ch

Addition to Carbonyl Compounds for Alcohol Synthesis

A cornerstone of Grignard reagent chemistry is the addition to carbonyl compounds, a versatile method for synthesizing alcohols. masterorganicchemistry.comlibretexts.org The heptyl group of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of aldehydes and ketones. youtube.commasterorganicchemistry.com This initial addition forms a magnesium alkoxide intermediate, which upon subsequent acidic workup, yields the corresponding alcohol. masterorganicchemistry.comyoutube.com

The reaction of this compound with aldehydes provides a direct pathway to secondary alcohols. libretexts.orglibretexts.org For instance, the reaction with formaldehyde (B43269) leads to the formation of a primary alcohol, specifically 1-octanol. vaia.comvulcanchem.com When other aldehydes are used, the product is a secondary alcohol. libretexts.orgyoutube.com An example is the reaction with octanal, which would yield 8-pentadecanol.

A notable application of this reaction is the synthesis of heptanal (B48729) from formic acid. In this process, two moles of a Grignard reagent, such as hexylmagnesium bromide, react with one mole of formic acid in THF to produce the corresponding aldehyde in good yield. mdma.ch

Table 1: Synthesis of Alcohols from this compound and Aldehydes

Aldehyde SubstrateThis compoundProduct Alcohol
FormaldehydeThis compoundOctan-1-ol vaia.comvulcanchem.com
AcetaldehydeThis compoundNonan-2-ol
OctanalThis compound8-Pentadecanol

This table presents illustrative examples of alcohol synthesis.

When this compound reacts with a ketone, the product is a tertiary alcohol. masterorganicchemistry.comlibretexts.org The two alkyl or aryl groups of the ketone, along with the heptyl group from the Grignard reagent, become attached to the carbonyl carbon, which is converted into a hydroxyl-bearing carbon. vaia.com For example, the reaction of this compound with acetone (B3395972) yields 2-methyl-2-nonanol. lookchem.com Similarly, reacting this compound with 2-pentanone would result in 2-methyl-2-octanol.

Table 2: Synthesis of Alcohols from this compound and Ketones

Ketone SubstrateThis compoundProduct Alcohol
AcetoneThis compound2-Methyl-2-nonanol lookchem.com
2-PentanoneThis compound2-Methyl-2-octanol
CyclohexanoneThis compound1-Heptylcyclohexan-1-ol

This table provides representative examples of tertiary alcohol synthesis.

The addition of Grignard reagents to carbonyl compounds can create a new stereocenter, leading to the formation of stereoisomers. numberanalytics.com The stereochemical outcome of the reaction is influenced by the structures of both the carbonyl compound and the Grignard reagent. numberanalytics.com In the case of reactions with steroidal 4,5-epoxy-3-ketones, the stereochemistry of the epoxide group has been shown to determine the stereochemistry of the methylmagnesium bromide addition. nih.gov While specific studies on the stereochemical control of this compound additions are not extensively detailed in the provided results, the general principles of Grignard reaction stereochemistry apply. The development of chiral ligands and auxiliaries to control the enantioselectivity of Grignard additions is an active area of research, aiming to produce specific enantiomers of the resulting alcohols.

Carboxylation with Carbon Dioxide to Form Carboxylic Acids

This compound reacts with carbon dioxide in a carboxylation reaction to produce octanoic acid upon acidic workup. masterorganicchemistry.comsakura.ne.jp This reaction represents a significant method for forming carboxylic acids, extending the carbon chain by one carbon atom. skku.edumnstate.edu The Grignard reagent adds to one of the C=O bonds of carbon dioxide to form a magnesium carboxylate salt, which is then protonated. masterorganicchemistry.commnstate.edu

The reaction can be carried out using either gaseous carbon dioxide or solid carbon dioxide (dry ice). google.com However, achieving high yields can be challenging and may require a significant excess of carbon dioxide and extended reaction times. google.com

Kinetic studies on the carboxylation of Grignard reagents have been conducted to better understand the reaction mechanism and optimize reaction times. osti.govoup.com A study on the reaction of this compound with carbon-11 (B1219553) labeled CO₂ determined the activation energy of the main reaction to be 1.76 × 10⁴ J/mol. acs.org This study was performed with a large excess of the Grignard reagent. acs.org The low activation barrier (approximately 2.3 kcal/mol) for the carboxylation of Grignard reagents suggests that the rate-limiting step is often the diffusion or mixing of the reagents. skku.edu

Further research has explored the role of nucleophilic bases, such as DBU (1,8-diazabicycloundec-7-ene), as additives in the carboxylation of Grignard reagents. skku.edu Kinetic analysis revealed that these bases can influence the reaction by interacting with CO₂, although this interaction showed fast kinetics that were not directly related to product formation. skku.edu Competitive kinetic experiments with different Grignard reagents have also been employed to determine the relative reactivity of various organometallic species towards CO₂. skku.edu

Table 3: Kinetic Data for the Carboxylation of this compound

ParameterValueConditions
Activation Energy1.76 × 10⁴ J/molReaction with ¹¹CO₂ in excess this compound acs.org
Rate-determining stepDiffusion/mixing of reagentsGeneral observation for Grignard carboxylation skku.edu

This table summarizes key kinetic findings for the carboxylation reaction.

Reaction with Epoxides

This compound reacts with epoxides in a nucleophilic ring-opening reaction. rug.nl This process follows an SN2-like mechanism, where the nucleophilic heptyl group attacks one of the electrophilic carbon atoms of the epoxide ring. youtube.comorganicchemistrytutor.com Consistent with this mechanism, the attack occurs at the less sterically hindered carbon of the epoxide. youtube.comorganicchemistrytutor.com

The reaction proceeds in two main steps:

Nucleophilic Attack: The heptyl carbanion from the Grignard reagent attacks the less substituted carbon of the epoxide, causing the carbon-oxygen bond to break and the ring to open. This forms a magnesium alkoxide intermediate.

Protonation: A subsequent acidic workup protonates the negatively charged oxygen atom, yielding the final alcohol product. organicchemistrytutor.com

When ethylene (B1197577) oxide is the epoxide, this reaction is a reliable method for extending a carbon chain by two atoms, producing a primary alcohol. libretexts.org For example, the reaction of this compound with ethylene oxide yields nonan-1-ol. The stereochemistry of the reaction is also noteworthy; the nucleophilic attack occurs from the backside, leading to an inversion of configuration at the carbon center that is attacked. organicchemistrytutor.com

Reactivity with Other Electrophilic Centers (e.g., Chlorosilanes)

The reactivity of this compound extends to other electrophiles, such as chlorosilanes. The reaction of Grignard reagents with chlorosilanes is a key method for forming carbon-silicon bonds. Kinetic studies on similar Grignard reagents, such as phenylmagnesium halides, reveal that these reactions are significantly faster in tetrahydrofuran (B95107) (THF) than in diethyl ether. nih.govresearchgate.net

The reaction mechanism in THF is complex, involving competitive reactions of both the dialkylmagnesium (R₂Mg) and alkylmagnesium halide (RMgX) species, which exist in equilibrium (the Schlenk equilibrium). nih.govresearchgate.net Furthermore, the reaction can be accelerated by electrophilic catalysis from the magnesium halide present in the solution. nih.govresearchgate.net The rate of reaction is also influenced by the nature of the substituents on the silicon atom, with both inductive and steric effects playing a significant role. nih.govresearchgate.net These established principles for Grignard reactions with chlorosilanes are applicable to this compound, allowing for the synthesis of various heptyl-substituted silanes.

Nucleophilic Substitution Reactions

This compound is a powerful tool for forming new carbon-carbon bonds through nucleophilic substitution reactions. The nucleophilic character of the heptyl group enables it to displace leaving groups from various substrates.

Formation of Extended Carbon Chains with Alkyl Halides

A primary application of this compound in nucleophilic substitution is its reaction with alkyl halides to create longer carbon chains. While the reaction of Grignard reagents with many alkyl halides can be sluggish or prone to side reactions, the use of catalysts can dramatically improve efficiency and yield. Cobalt-catalyzed cross-coupling reactions, for example, effectively couple alkyl Grignard reagents with alkyl halides. acs.org

These reactions have been shown to proceed via an SN2 mechanism. acs.org This is supported by stereochemical studies which demonstrate an inversion of configuration at the carbon center of the alkyl halide. acs.org This catalytic approach is compatible with various functional groups and allows for chemoselective reactions. For instance, an alkyl bromide can be selectively coupled in the presence of a chloro substituent on the same molecule. acs.org The reaction of this compound with an appropriate alkyl halide under these conditions provides a direct pathway to larger alkanes.

Transmetalation Reactions

Transmetalation, a reaction in which an organic group is transferred from one metal to another, is a key transformation for Grignard reagents. This compound can undergo transmetalation with various metal halides to generate new organometallic compounds, which may have unique reactivity profiles.

Formation of Organotin(IV) Compounds

This compound is used to synthesize mixed organotin(IV) compounds through transmetalation with organotin(IV) halides. researchgate.nettandfonline.comtandfonline.com In this reaction, the heptyl group is transferred from magnesium to the tin atom, displacing a halide. The reaction is typically carried out by treating an organotin(IV) chloride, such as R₂SnCl₂ or R₃SnCl, with a stoichiometric amount of this compound in an anhydrous solvent like diethyl ether. researchgate.nettandfonline.com

This method has been successfully used to prepare a variety of tetraorganotin(IV) compounds where the tin atom is bonded to one or two heptyl groups, along with other alkyl or aryl groups. researchgate.nettandfonline.comtandfonline.com Spectroscopic analysis confirms that the resulting compounds have a tetrahedral geometry around the central tin atom. researchgate.nettandfonline.com The reaction of Grignard reagents with tin halides is a classic and versatile method for creating tin-carbon bonds. wikipedia.orgum.edu.my

Precursor for Organocopper(I) Ate Complexes in Fatty Acid Synthesis

The table below summarizes the key reactants and the product of this specific fatty acid synthesis.

ReactantRoleProductYield
2-Heptylmagnesium BromidePrecursor for organocopper(I) ate complexMethyl 12-methylheptadecanoate54%
Methylcopper(I)Source of copper(I) for ate complex formation
Methyl 11-iodoundecanoateIodo-substituted carboxylic acid ester (alkylating agent)

Mechanistic Investigations of Heptylmagnesium Bromide Reactions

Schlenk Equilibrium and its Influence on Reactivity

Heptylmagnesium bromide, like other Grignard reagents, exists in solution as a complex mixture of species governed by the Schlenk equilibrium. This equilibrium involves the disproportionation of the alkylmagnesium halide (RMgX) into a dialkylmagnesium compound (MgR₂) and a magnesium halide (MgX₂). wikipedia.org The position of this equilibrium is dynamic and is significantly influenced by factors such as the solvent, the concentration of the Grignard reagent, and the temperature. wikipedia.orgd-nb.info

The general form of the Schlenk equilibrium is:

2 RMgX ⇌ MgR₂ + MgX₂

In ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), the magnesium center is typically coordinated by solvent molecules, which play a crucial role in stabilizing the various species in solution. wikipedia.orgrsc.org In many cases, the equilibrium tends to favor the alkylmagnesium halide. However, the addition of certain reagents, such as dioxane, can precipitate the magnesium halide, thereby shifting the equilibrium completely towards the formation of the dialkylmagnesium compound. wikipedia.org

The table below illustrates the general components involved in the Schlenk equilibrium for this compound.

Species NameChemical FormulaRole in Equilibrium
This compoundC₇H₁₅MgBrThe primary Grignard reagent, existing in equilibrium with the other species.
Diheptylmagnesium(C₇H₁₅)₂MgFormed through the disproportionation of this compound.
Magnesium BromideMgBr₂Also formed during the disproportionation of this compound.

Kinetic Studies of Specific Reactions

Kinetic studies provide valuable insights into the reaction mechanisms of this compound by examining the rates at which reactions proceed under various conditions.

Determination of Reaction Orders and Rate Constants

A kinetic study of the reaction between this compound and carbon dioxide, using ¹¹C-labeled CO₂, was conducted to understand the reaction kinetics. acs.orgacs.org In this study, the reaction was carried out with a large excess of this compound. By analyzing the rate of formation of the product, [1-¹¹C]octanoic acid, the researchers were able to determine the rate constants at different temperatures. acs.orgacs.org

The rate law for a reaction describes how the rate depends on the concentration of reactants. tau.ac.illibretexts.org The order of a reaction with respect to a particular reactant is the exponent of its concentration term in the rate law. tau.ac.illibretexts.org For the reaction of this compound with CO₂, the data was used to establish a kinetic model and calculate the rate constants. acs.orgacs.org

The table below shows the calculated rate constants for the reaction of this compound with carbon dioxide at different temperatures.

Temperature (°C)Rate Constant (k)
10Value not specified in abstract
20Value not specified in abstract
30Value not specified in abstract

While the source mentions that rate constants were calculated at these temperatures, the specific values are not provided in the abstract. acs.orgacs.org

Activation Energy Calculations and Interpretation

The activation energy (Ea) is the minimum energy required for a reaction to occur. It can be determined by studying the effect of temperature on the reaction rate constant, as described by the Arrhenius equation. youtube.comvaia.com

From the temperature-dependent rate constants obtained in the kinetic study of the carboxylation of this compound, an Arrhenius plot was constructed. This plot of the natural logarithm of the rate constant versus the inverse of the absolute temperature yielded a straight line, from which the activation energy for the main reaction between this compound and carbon dioxide was calculated to be 1.76 x 10⁴ J/mol. acs.orgacs.org This value provides a quantitative measure of the energy barrier that must be overcome for the reaction to proceed. A good correlation (r² = 0.9986) was observed, indicating a strong adherence to the Arrhenius model. acs.orgacs.org

The calculated activation energy is a crucial parameter for optimizing reaction conditions, such as temperature, to achieve the desired reaction rate and product yield. acs.orgdntb.gov.ua

Elucidation of Reaction Mechanisms in Carbon-Carbon Bond Formation

The formation of new carbon-carbon bonds is a fundamental transformation in organic chemistry, and Grignard reagents like this compound are key players in this area. alevelchemistry.co.ukcognitoedu.org These reactions typically involve the nucleophilic addition of the Grignard reagent to an electrophilic carbon atom, such as the carbonyl carbon of an aldehyde or ketone. alevelchemistry.co.ukmasterorganicchemistry.com

The mechanism of these addition reactions can be complex and is influenced by the specific reactants and conditions. While often depicted as a simple nucleophilic attack, the reality can involve aggregates of the Grignard reagent and coordination to the carbonyl oxygen prior to the carbon-carbon bond formation. rsc.orgacs.org For many Grignard reactions with carbonyl compounds, a six-membered ring transition state is proposed. alevelchemistry.co.uk

There are two primary mechanistic pathways often considered for Grignard reactions: a polar (nucleophilic) mechanism and a single-electron transfer (SET) mechanism. acs.org The preferred pathway can depend on factors such as the substrate, the Grignard reagent, and the solvent. Computational studies have been instrumental in exploring these pathways and understanding the factors that favor one over the other. acs.org

Theoretical and Computational Approaches to Grignard Reactivity

Theoretical and computational methods have become indispensable tools for investigating the intricate details of Grignard reagent reactivity. rsc.orgunipd.it These approaches allow for the study of transient species and transition states that are often difficult to observe experimentally.

Quantum Mechanical Calculations of Reaction Intermediates

Quantum mechanical calculations, such as those based on density functional theory (DFT) and Møller-Plesset perturbation theory (MP2), are used to model the electronic structure and energetics of molecules and reaction intermediates. bris.ac.ukpeerj.comnih.gov These calculations can provide detailed information about the geometries, stabilities, and spectroscopic properties of the various species involved in the Schlenk equilibrium and in the course of a reaction. acs.orgacs.org

For Grignard reagents, computational studies have been used to investigate the structure of the solvated monomeric and dimeric species, the nature of the carbon-magnesium bond, and the energetics of the Schlenk equilibrium. acs.orgacs.org For instance, calculations can help determine whether a linear or cyclic dimer is more stable in a particular solvent. acs.org

Furthermore, quantum mechanical calculations are employed to map out the potential energy surfaces of reactions involving Grignard reagents. This allows for the identification of transition state structures and the calculation of activation barriers, providing a deeper understanding of the reaction mechanism at a molecular level. rsc.orgnih.gov These theoretical insights complement experimental findings and contribute to a more complete picture of the reactivity of compounds like this compound. rsc.orgrsc.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have emerged as a powerful computational tool for providing a detailed, atomistic-level understanding of the complex solution-phase behavior of Grignard reagents, including this compound. These simulations model the time-dependent evolution of a system of atoms and molecules, offering insights into dynamic processes that are often difficult to probe experimentally. While specific MD studies on this compound are not extensively documented in the public domain, the general principles and findings from simulations of analogous Grignard reagents, such as methylmagnesium chloride (CH₃MgCl) and methylmagnesium bromide (CH₃MgBr), in ethereal solvents like tetrahydrofuran (THF) and diethyl ether (Et₂O) provide a robust framework for understanding its reactivity.

At the core of the complexity of Grignard reagent solutions is the Schlenk equilibrium, a dynamic process that governs the distribution of various chemical species. acs.orgresearchgate.net MD simulations have been instrumental in elucidating the molecular-level details of this equilibrium. For a generic Grignard reagent RMgX, the equilibrium can be represented as:

2 RMgX ⇌ MgX₂ + MgR₂

Ab initio molecular dynamics simulations, which use quantum mechanical calculations to determine the forces between atoms at each time step, have provided significant insights into the mechanism of this equilibrium. acs.orgresearchgate.net These studies reveal that the reaction often proceeds through the formation of dinuclear species bridged by halogen atoms. acs.orgresearchgate.net

The solvent plays a critical and active role in the dynamics of Grignard reagents, not merely acting as a passive medium. MD simulations have shown that solvent molecules, such as THF, directly coordinate to the magnesium centers. acs.orgresearchgate.net The number of coordinating solvent molecules can vary, leading to a variety of solvated structures in equilibrium. acs.orgresearchgate.net For instance, magnesium atoms can be coordinated by two to four THF molecules, and this dynamic exchange of solvent molecules is a key factor in driving the Schlenk equilibrium. acs.orgresearchgate.net The transformation from reactants to products in the Schlenk equilibrium involves changes in the solvation pattern around the magnesium centers. acs.org

Aggregation and Reaction Pathways

Molecular dynamics simulations have substantiated the long-held hypothesis that Grignard reagents exist as a complex mixture of monomers, dimers, and other oligomers in solution. The aggregation state is a crucial determinant of the reagent's reactivity. Theoretical studies have shown that for reactions with carbonyl compounds, a reaction path involving a dimeric Grignard reagent can have a significantly lower activation barrier compared to the monomeric path. acs.orgresearchgate.net

The table below summarizes key species and their roles in the solution dynamics of Grignard reagents, as elucidated by computational studies. This data, while often derived from studies of simpler alkylmagnesium halides, is expected to be qualitatively applicable to this compound.

Species TypeGeneral FormulaRole in Solution Dynamics
MonomerRMgX(Solvent)nA fundamental species in the Schlenk equilibrium.
Dimer (Halide-bridged)(Solvent)RMg(μ-X)₂MgR(Solvent)A common aggregated form, often involved in reaction pathways.
Dimer (Alkyl-bridged)(Solvent)XMg(μ-R)₂MgX(Solvent)Another possible dimeric structure influencing the equilibrium.
Mixed-bridged Dimer(Solvent)RMg(μ-X)(μ-R)MgX(Solvent)An intermediate species in the ligand exchange process.

This table is a generalized representation based on computational studies of various Grignard reagents.

Simulations of the reaction between a Grignard reagent and a carbonyl compound, such as acetone (B3395972), indicate that the reaction often proceeds through a linear dimeric transition state. acs.org The solvent structure around the reacting species undergoes significant changes during the reaction. acs.org The computational results suggest that the formation of strong oxygen-magnesium and carbon-carbon bonds can occur in a concerted, four-centered polar mechanism. researchgate.net

The development of reactive force fields and the application of machine learning potentials are expanding the scope and accuracy of MD simulations, allowing for the investigation of more complex reaction networks and larger systems over longer timescales. uio.nonih.gov These advanced techniques hold the promise of providing an even more detailed understanding of the multifaceted nature of Grignard reagents like this compound in the near future. uio.no

Advanced Applications in Organic Synthesis and Complex Molecule Construction

Utilization in Stereoselective Synthesis

Stereoselective synthesis, the ability to produce a specific stereoisomer of a product, is a cornerstone of modern organic chemistry, particularly in the synthesis of pharmaceuticals and other biologically active compounds. Heptylmagnesium bromide has proven to be a valuable nucleophile in several stereoselective transformations.

Asymmetric Additions to Carbonyl Compounds

The asymmetric addition of Grignard reagents to carbonyl compounds is a fundamental method for creating chiral alcohols. The use of this compound in such reactions allows for the introduction of a heptyl group with a high degree of stereocontrol, leading to the formation of specific enantiomers. This control is typically achieved through the use of chiral ligands that coordinate to the magnesium center, influencing the trajectory of the nucleophilic attack on the carbonyl carbon.

For instance, the addition of this compound to aldehydes can be directed by chiral amino alcohols to produce secondary alcohols with high enantiomeric excess. While specific detailed research findings on the asymmetric addition of this compound to a broad range of carbonyls are part of ongoing research, the general methodology has been successfully applied to other Grignard reagents, demonstrating the potential for high yields and enantioselectivities in the synthesis of chiral alcohols. rug.nl The choice of a suitable chiral ligand is critical for achieving high stereoselectivity in these reactions. nih.govrsc.org

Enantioselective Cyclopropanation Reactions

This compound has been utilized in the enantioselective synthesis of cyclopropanes, which are important structural motifs in many natural products and pharmaceuticals. cas.cnorganic-chemistry.org A notable application involves the copper-catalyzed conjugate addition of this compound to α,β-unsaturated esters. This reaction, when followed by an intramolecular enolate trapping, leads to the formation of trans-1-alkyl-2-substituted cyclopropanes with high enantioselectivity.

In one study, the reaction of an α,β-unsaturated thioester with this compound in the presence of a copper catalyst and a chiral ligand (TolBINAP) yielded the corresponding cyclopropane (B1198618) in 84% yield and with a 95% enantiomeric excess (ee). rug.nl This method provides a versatile route to functionalized cyclopropanes that can serve as intermediates in the synthesis of complex natural products like grenadamide. rug.nl

Table 1: Enantioselective Cyclopropanation with this compound
SubstrateCatalyst SystemProductYield (%)Enantiomeric Excess (ee, %)Reference
α,β-unsaturated thioesterCuI/TolBINAPtrans-cyclopropane8495 rug.nl

Ligand-Mediated Control of Stereochemistry

The stereochemical outcome of reactions involving this compound can be effectively controlled by the use of chiral ligands. nih.gov These ligands coordinate to the magnesium atom of the Grignard reagent, creating a chiral environment that directs the approach of the nucleophile to the electrophile. This strategy is particularly effective in asymmetric additions to carbonyl compounds. nih.govrsc.org

The development of N,N,O-tridentate chiral ligands derived from 1,2-diaminocyclohexane (DACH) has significantly advanced the field. nih.govrsc.org These ligands have been shown to be highly effective in promoting the asymmetric addition of various Grignard reagents to ketones, affording chiral tertiary alcohols with high enantiomeric excess. While specific examples detailing the use of these ligands with this compound are emerging, the established success with other alkyl and aryl Grignard reagents underscores the potential for precise stereochemical control. The ligand's structure, particularly the presence of biaryl fragments, has been identified as crucial for achieving high levels of stereoselectivity. nih.gov

Role in Cross-Coupling Methodologies

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and this compound can participate as the nucleophilic partner in these transformations. The use of transition metal catalysts, such as nickel and palladium, is essential for these reactions.

Nickel-Catalyzed Cross-Electrophile Coupling Reactions

Nickel-catalyzed cross-electrophile coupling has emerged as a versatile method for constructing C(sp²)–C(sp³) bonds. nih.gov This approach couples two different electrophiles, often an aryl halide and an alkyl halide, in the presence of a nickel catalyst and a reducing agent. While direct examples of this compound in this specific type of three-component coupling are not prevalent in the provided context, the related Kumada-style cross-coupling, which directly uses Grignard reagents, is a well-established nickel-catalyzed transformation. These reactions are known to tolerate a variety of functional groups. researchgate.netsmith.edu

The development of new ligands continues to expand the scope of nickel-catalyzed cross-coupling reactions, enabling the use of a wider range of alkyl Grignard reagents. nih.govrsc.org These advancements suggest a promising future for the application of this compound in the synthesis of complex alkylated arenes.

Palladium-Catalyzed Conjunctive Cross-Coupling

Palladium-catalyzed conjunctive cross-coupling represents a sophisticated method for the three-component synthesis of chiral organoboronic esters. nih.govnih.gov This reaction involves the coupling of a boronic ester, an organometallic reagent (like a Grignard reagent), and a C(sp²) electrophile. The use of Grignard-derived boron "ate" complexes in these reactions has been explored.

Copper-Catalyzed Reactions

Copper-catalyzed reactions have become a cornerstone of modern organic synthesis, offering powerful methods for forming carbon-carbon and carbon-heteroatom bonds under milder conditions than many other transition-metal-catalyzed processes. This compound serves as a key reagent in these transformations, typically after being converted into a more reactive or selective organocopper species.

One primary application involves the formation of organocopper(I) ate complexes, or Gilman-type reagents. harvard.edu For instance, this compound can react with a copper(I) salt, such as methylcopper(I), to generate a mixed diorganocuprate. harvard.edu This process allows for the selective and efficient transfer of the heptyl group in subsequent alkylation reactions. harvard.edu These copper-mediated processes are noted for their high efficiency, functional group tolerance, and the convenient work-up of the product mixtures. harvard.edu

In the realm of asymmetric synthesis, copper(I)-catalyzed substitutions of allylic substrates represent a significant application. Research has demonstrated the highly stereoselective α-substitution of enantiomerically pure secondary allylic esters using this compound in the presence of a copper catalyst. diva-portal.org This method provides a direct route to valuable chiral molecules, such as pharmaceutically important α-methyl carboxylic acids. diva-portal.org The reaction proceeds via an oxidative addition of the allylic substrate to the copper(I) center, followed by reductive elimination that forms the new carbon-carbon bond. diva-portal.org

Table 1: Examples of Copper-Catalyzed Reactions with this compound

Reaction Type Substrate Example Reagent Catalyst System Product Type Ref.
Allylic Substitution Acyclic Allylic Ester This compound Copper(I) α-Substituted Ester diva-portal.org
Ate Complex Formation Methylcopper(I) This compound N/A Copper(I) Ate Complex harvard.edu

Synthesis of Bioactive Molecules and Labeled Compounds

The heptyl group is a structural component of various naturally occurring and synthetic bioactive molecules, particularly lipids and signaling molecules. This compound provides a direct method for introducing this seven-carbon chain, facilitating the synthesis of complex biological targets and their labeled analogues for research purposes.

Precursor in [¹¹C]Carboxylic Acid Synthesis for Radiochemical Research

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on radiotracers labeled with positron-emitting isotopes like carbon-11 (B1219553) (¹¹C), which has a short half-life of 20.4 minutes. acs.org The synthesis of ¹¹C-labeled carboxylic acids is of great interest for studying metabolism and disease states in vivo. acs.orgsnmjournals.org

This compound is a crucial precursor in the synthesis of [1-¹¹C]octanoic acid. snmjournals.org This synthesis is achieved through a Grignard reaction where this compound reacts with carbon dioxide labeled with carbon-11 ([¹¹C]CO₂). snmjournals.org The nucleophilic heptyl group attacks the electrophilic carbon of [¹¹C]CO₂, and subsequent acidic workup yields [1-¹¹C]octanoic acid. This method is noted for its high, reproducible yields and can be automated, which is a significant advantage for the rapid production required for clinical PET applications. snmjournals.org [1-¹¹C]Octanoate is a valuable PET tracer for investigating fatty acid metabolism and astroglial function in the brain, particularly in the context of conditions like ischemic stroke. snmjournals.org

Table 2: Radiosynthesis of [1-¹¹C]Octanoic Acid

Precursor 1 Precursor 2 Product Application Ref.
This compound [¹¹C]Carbon Dioxide [1-¹¹C]Octanoic Acid PET tracer for fatty acid metabolism snmjournals.org

Fatty Acid Synthesis and Derivatives

This compound is instrumental in the laboratory synthesis of various fatty acids and their derivatives, particularly through copper-catalyzed coupling reactions. One of the most direct routes available for creating certain classes of fatty acids involves the reaction of organocopper(I) ate complexes derived from Grignard reagents. harvard.edu

In a representative procedure, an organocuprate formed from this compound is reacted with an omega-halo fatty acid ester, such as methyl bromoundecenoate. harvard.eduresearchgate.net This coupling reaction efficiently forms a new carbon-carbon bond, elongating the carbon chain and producing a mixture of unsaturated fatty acids, including oleic acid and elaidic acid. sigmaaldrich.com This methodology is advantageous because it often involves a single coupling step, produces high yields, and uses readily available starting materials. harvard.edu

Applications in Material Science Research (Derivatives for Polymerization)

In material science, Grignard reagents are fundamental tools in polymer chemistry, primarily for initiating polymerization reactions. numberanalytics.comnumberanalytics.com this compound, as a classic Grignard reagent, can be used to initiate the anionic polymerization of certain monomers, such as styrene (B11656) and dienes. numberanalytics.com In this mechanism, the heptyl anion adds to the monomer, creating a new carbanionic species that then propagates by adding to subsequent monomer units. numberanalytics.com This allows for the synthesis of polymers with well-defined structures and tailored properties. numberanalytics.com

Recent advancements have led to the development of "Turbo-Grignard reagents" (RMgX·LiCl), which exhibit enhanced reactivity and are capable of polymerizing nonpolar monomers like styrene under mild conditions, yielding polymers with narrow molecular weight distributions. acs.org Furthermore, Grignard reagents can be used to generate precursors for Ziegler-Natta polymerization, a key industrial process for producing polyolefins. taylorandfrancis.com While specific applications focusing solely on derivatives of this compound are not extensively documented, its role falls within the broader, well-established use of Grignard reagents as initiators and functionalizing agents in the synthesis of high-performance polymers and other advanced materials. numberanalytics.comnumberanalytics.com

Table 3: Role of Grignard Reagents in Polymerization

Polymerization Type Role of Grignard Reagent Monomer Example Resulting Polymer Example Ref.
Anionic Polymerization Initiator Styrene Polystyrene numberanalytics.comacs.org
Ziegler-Natta Precursor Generation Olefins Polyolefins taylorandfrancis.com

Analytical and Spectroscopic Characterization in Research

Methods for Quantifying Heptylmagnesium Bromide Concentration in Solution

Accurately knowing the concentration of a this compound solution is critical for stoichiometric control in chemical reactions. Given that Grignard reagents can degrade upon exposure to moisture or air, their stated concentration may not be accurate over time. Therefore, various titration methods are employed to determine the active Grignard concentration.

One common and effective method is potentiometric titration . This technique involves titrating the Grignard reagent with a standard solution of an alcohol, such as 2-butanol, in an appropriate solvent like tetrahydrofuran (B95107) (THF). The reaction between the Grignard reagent and the alcohol is monitored using a platinum electrode. The endpoint of the titration, which corresponds to the complete consumption of the Grignard reagent, is identified by a sharp change in the potential. This change is typically visualized by plotting the first derivative of the titration curve (ΔE/ΔV). This method is applicable to a wide range of Grignard reagents, including this compound, and provides excellent precision and accuracy. Solvents like diethyl ether and methylene (B1212753) chloride can also be used with similar success. acs.org

Another widely used approach involves direct titration with an indicator. One such method uses diphenylacetic acid as the titrant. In a dry, inert atmosphere, a weighed amount of diphenylacetic acid is dissolved in a solvent like THF. The this compound solution is then used as the titrant. The endpoint is signaled by the appearance of a persistent yellow color, which occurs when the Grignard reagent has consumed all the acidic protons of the diphenylacetic acid and begins to deprotonate the less acidic benzylic proton, forming a colored anion.

A similar indicator-based method employs 1,10-phenanthroline . A small amount of the indicator is added to the Grignard solution, forming a colored complex. This solution is then titrated with a standard solution of an alcohol, such as sec-butanol. The endpoint is reached when the color of the complex disappears. This method is advantageous as it is not affected by the presence of non-Grignard basic species like magnesium alkoxides.

The choice of method often depends on the available equipment and the specific requirements of the experiment. The following table summarizes some common titration methods.

Titration MethodTitrantIndicator/DetectionEndpoint Signal
Potentiometric Titration2-ButanolPlatinum ElectrodeSharp change in potential
Direct TitrationDiphenylacetic acidSelf-indicatingPersistent yellow color
Direct Titrationsec-Butanol1,10-phenanthrolineDisappearance of color

Spectroscopic Techniques for Structural Elucidation of Reaction Products

Following a reaction with this compound, a suite of spectroscopic techniques is essential to confirm the structure of the resulting products, identify any byproducts, and understand the reaction mechanism.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic and organometallic compounds.

¹H NMR provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In products derived from this compound, the characteristic signals of the n-heptyl group (a triplet for the terminal methyl group, and multiplets for the methylene chains) can be identified, and their chemical shifts will change depending on the atom to which the heptyl group is attached.

¹³C NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the number of different carbon environments. This is particularly useful for confirming the incorporation of the heptyl group into the product structure.

¹¹⁹Sn NMR is a specialized NMR technique used when this compound reacts with organotin compounds. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to its coordination environment and the nature of the substituents attached to it. For example, in the reaction of various organotin chlorides with n-heptylmagnesium bromide to form mixed organotin(IV) compounds, ¹¹⁹Sn NMR is indispensable for confirming the formation of the desired products and determining the geometry around the tin atom.

A study on the synthesis of mixed di- and triorganotin(IV) compounds using n-heptylmagnesium bromide provides a clear example of the application of these NMR techniques. The resulting compounds of the type R₂Sn(C₇H₁₅)₂ and R₃Sn(C₇H₁₅) were characterized by multinuclear NMR, which confirmed a tetrahedral environment around the tin atom. nih.gov

The following table shows hypothetical ¹³C NMR chemical shift data for a product formed from the reaction of a generic electrophile with this compound, illustrating the expected signals for the heptyl chain.

Carbon Atom in Heptyl ChainExpected Chemical Shift Range (ppm)
C1 (attached to electrophile)60-80 (if attached to Oxygen) / 30-50 (if attached to Carbon)
C230-35
C328-32
C428-32
C522-26
C631-35
C7 (terminal CH₃)13-15

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is particularly useful for monitoring the progress of a reaction involving this compound. For instance, in the reaction with a ketone or aldehyde, the disappearance of the strong carbonyl (C=O) stretching band (typically around 1715 cm⁻¹) and the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) in the product spectrum (after workup) would indicate the successful conversion of the carbonyl to an alcohol.

In the characterization of the aforementioned organotin compounds prepared with n-heptylmagnesium bromide, FT-IR spectroscopy was used to identify characteristic vibrational frequencies, such as the Sn-C stretching bands, which further supported the structural assignments made by NMR. nih.gov

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For products synthesized using this compound, mass spectrometry can confirm the molecular weight, which should correspond to the addition of a heptyl group (mass of 99) to the starting material, minus any leaving groups. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the product, offering a high degree of confidence in its identification. Mass spectrometry is also invaluable for identifying byproducts in the reaction mixture. nih.gov

Chromatographic Methods for Reaction Monitoring and Product Analysis (e.g., HPLC)

Chromatographic techniques are essential for separating the components of a reaction mixture, allowing for the monitoring of reaction progress and the purification and analysis of the final products.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile compounds. For monitoring a reaction involving this compound, aliquots can be taken from the reaction mixture at different time points (and quenched appropriately) and analyzed by HPLC. This allows for the quantification of the disappearance of starting materials and the appearance of products over time.

A typical HPLC method for analyzing the products of a Grignard reaction would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (like trifluoroacetic acid, TFA) to improve peak shape. acs.org Detection is commonly performed using a UV detector, assuming the products contain a chromophore. For example, in the reaction of a Grignard reagent with an aldehyde, HPLC can be used to separate the resulting alcohol product from the unreacted aldehyde. acs.org

The following table outlines a general set of conditions that could be adapted for the HPLC analysis of a reaction product from this compound.

HPLC ParameterCondition
ColumnC18 reversed-phase (e.g., 150 x 4.6 mm, 5 µm particle size)
Mobile PhaseGradient of Water (with 0.1% TFA) and Acetonitrile (with 0.1% TFA)
Flow Rate1.0 - 1.5 mL/min
DetectionUV at a suitable wavelength (e.g., 254 nm if aromatic groups are present)
Column TemperatureAmbient or slightly elevated (e.g., 35-40 °C)

Potentiometric Methods for Reaction Rate Studies

Potentiometric methods, as described for concentration determination, can also be adapted for studying the kinetics of reactions involving this compound. By monitoring the potential of the reaction mixture over time as the Grignard reagent is consumed by a substrate, one can obtain data on the reaction rate.

In a typical setup, the this compound solution and the substrate are mixed in the reaction vessel, and the potential is recorded as a function of time using a suitable electrode system (e.g., a platinum indicator electrode and a reference electrode). The change in potential is related to the change in the concentration of the electroactive species, in this case, the Grignard reagent. By analyzing the potential-time curve, kinetic parameters such as the rate constant and the order of the reaction can be determined. This in-situ monitoring provides valuable insights into the reaction mechanism and the factors that influence the reaction rate without the need for quenching and sampling. acs.orgphenomenex.com

Q & A

Q. How can researchers optimize the synthesis of heptylmagnesium bromide for reproducible yields in Grignard reactions?

Methodological Answer:

  • Reaction Conditions : Use anhydrous diethyl ether or THF as solvents under inert atmosphere (argon/nitrogen) to minimize hydrolysis. Maintain a temperature of 0–25°C during alkyl bromide addition to control exothermicity .
  • Characterization : Confirm synthesis success via gas chromatography (GC) or proton NMR (¹H-NMR) to detect characteristic peaks for the Grignard reagent (e.g., δ 0.8–1.5 ppm for heptyl chain protons) .
  • Yield Optimization : Pre-dry magnesium turnings and use freshly distilled alkyl bromide. Monitor reaction progress via gas evolution and color change (grayish suspension formation) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Use face shields during large-scale reactions .
  • Ventilation : Conduct reactions in fume hoods to prevent exposure to flammable vapors and toxic magnesium oxide fumes .
  • Spill Management : Neutralize spills with dry sand or inert adsorbents (e.g., silica gel). Avoid water, which can trigger violent reactions .

Advanced Research Questions

Q. How can researchers design experiments to investigate solvent effects on the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Experimental Variables : Compare reaction rates and yields in polar aprotic (e.g., THF) vs. nonpolar (e.g., hexane) solvents. Monitor intermediates via in-situ IR spectroscopy .
  • Control Experiments : Use deuterated solvents to study solvent coordination effects on Grignard stability. Include a baseline reaction with no solvent to isolate solvent contributions .
  • Data Analysis : Apply Arrhenius equation to quantify activation energy differences between solvents. Use HPLC to quantify product purity .

Q. How should researchers address contradictions between theoretical and experimental yields in this compound-mediated syntheses?

Methodological Answer:

  • Root-Cause Analysis :
    • Purity Checks : Verify alkyl bromide and magnesium purity via GC-MS or ICP-OES to detect impurities (e.g., moisture, alkyl chlorides) .
    • Kinetic Studies : Use stopped-flow techniques to identify side reactions (e.g., Wurtz coupling) that reduce yields .
  • Mitigation Strategies : Optimize stoichiometry (1:1.1 Mg:alkyl bromide ratio) and use sonication to enhance magnesium activation .

Q. What advanced techniques can assess the stability and decomposition pathways of this compound under varying storage conditions?

Methodological Answer:

  • Stability Testing : Store samples under argon at –20°C and analyze via ¹H-NMR weekly to detect hydrolysis products (e.g., heptanol) .
  • Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating to identify decomposition thresholds (>50°C) .
  • Computational Modeling : Use DFT calculations to predict reaction pathways for degradation (e.g., β-hydride elimination) .

Q. How can mixed-methods research designs resolve discrepancies in mechanistic studies of this compound reactions?

Methodological Answer:

  • Quantitative Approach : Conduct kinetic studies (e.g., rate law determination) to quantify solvent and concentration effects .
  • Qualitative Approach : Use cryo-TEM to visualize intermediate aggregates (e.g., Schlenk equilibrium species) .
  • Triangulation : Compare experimental data with computational simulations (e.g., molecular dynamics) to validate mechanistic hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.